イソプロピルトリフラート

説明

Isopropyl triflate is a chemical compound used in various synthetic transformations in organic chemistry due to its reactivity and effectiveness in promoting certain chemical reactions.

Synthesis Analysis

The synthesis of isopropyl triflate and related compounds typically involves reactions under mild conditions with high regioselectivity and good yields. For instance, silver triflate and p-toluenesulfonic acid co-catalyzed synthesis can produce a range of isocoumarins from 2-alkynylbenzoates (Gianni, Pirovano, & Abbiati, 2018).

Molecular Structure Analysis

The molecular structure of isopropyl triflate derivatives can be characterized using various spectroscopic methods. These compounds often feature complex structures with multiple functional groups, and their precise structure depends on the specific synthesis method and conditions used.

Chemical Reactions and Properties

Isopropyl triflate is known for its participation in a wide range of chemical reactions, such as the synthesis of esters or free alpha-hydroxy-arylacetic acids from aromatic glyoxals and aryl methyl ketones (Curini et al., 2005). Its reactivity is attributed to its ability to act as a strong electrophile in various organic reactions.

科学的研究の応用

トリフラムイドとトリフリムイドの合成と応用

イソプロピルトリフラートは、有機化学において特別な地位を占めるトリフラムイドの一種です . トリフラムイドは、多くの反応において試薬、効率的な触媒、または添加剤として広く使用されています . これらの化合物が広く使用されている理由は、高いNH酸性度、親油性、触媒活性、および特定の化学的性質です .

有機化学における用途

強い電子求引性と低い求核性に加えて高いNH酸性度を備えているため、トリフラムイドはさまざまな有機反応で使用できます . これには、環状付加反応、フリーデル・クラフツ反応、縮合反応、ヘテロ環化反応などが含まれます .

医学における用途

トリフラムイドは、C-アミノ化(スルホンアミド化)反応における窒素源として作用し、その生成物は有機合成における有用なビルディングブロック、金属錯体触媒における触媒および配位子であり、医学においても応用されています .

生化学における用途

トリフラムイドは、生化学においても使用されており、N-トリフルオロメタンスルホニル誘導体の合成において重要な役割を果たしています .

触媒における用途

トリフラムイド、特にその塩は、さまざまな反応における触媒として広く使用されています . 特に環状付加反応、フリーデル・クラフツ反応、縮合反応、およびヘテロ環化反応で効果的です .

農業における用途

将来の方向性

作用機序

Target of Action

Isopropyl triflate, also known as isopropyl trifluoromethanesulfonate , is a chemical compound used in various organic reactions. It is primarily used as a reagent in the synthesis of various organic compounds . The primary targets of isopropyl triflate are the organic compounds that it helps synthesize.

Mode of Action

Isopropyl triflate acts as a leaving group in organic reactions . It is highly reactive due to the triflate anion, which is a superb leaving group . This allows it to participate in nucleophilic substitution reactions, Suzuki reactions, and Heck reactions .

Biochemical Pathways

The exact biochemical pathways affected by isopropyl triflate are dependent on the specific organic reactions it is used in. For instance, in the synthesis of antidepressant molecules, isopropyl triflate may be involved in metal-catalyzed reactions . .

Result of Action

The result of isopropyl triflate’s action is the successful synthesis of various organic compounds. For example, it has been used in the synthesis of antidepressant molecules . The specific molecular and cellular effects of isopropyl triflate’s action would depend on the particular organic compounds it helps synthesize.

Action Environment

The action of isopropyl triflate can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect its reactivity and stability . It is also worth noting that isopropyl triflate is sensitive to nucleophilic reagents, such as water . Therefore, it should be stored and handled under appropriate conditions to maintain its reactivity and stability.

特性

IUPAC Name |

propan-2-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O3S/c1-3(2)10-11(8,9)4(5,6)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJBHBQUEAGIOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

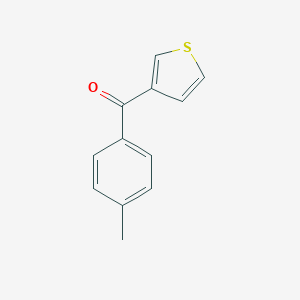

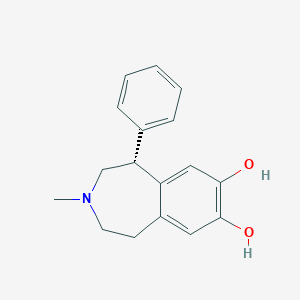

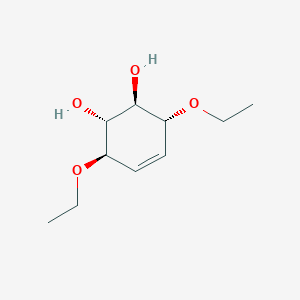

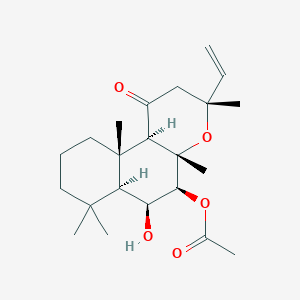

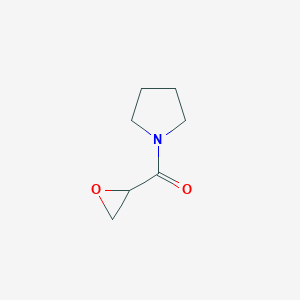

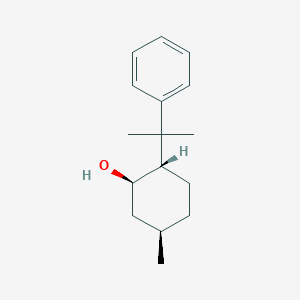

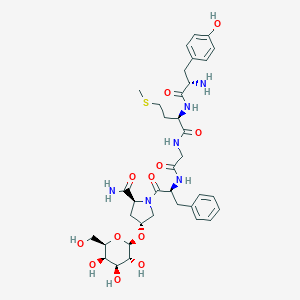

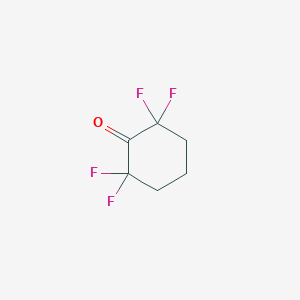

Feasible Synthetic Routes

Q & A

Q1: What makes isopropyl triflate such a reactive alkylating agent?

A: Triflates, in general, are excellent leaving groups due to the electron-withdrawing nature of the trifluoromethanesulfonate group. This makes the carbon atom bonded to the triflate group highly susceptible to nucleophilic attack. Isopropyl triflate, specifically, exhibits high reactivity in substitution reactions with various nucleophiles, including alcohols [, ].

Q2: Can you give some examples of how isopropyl triflate has been used in synthesis?

A: Certainly! One study utilized isopropyl triflate to alkylate chiral oxazolidinone enolates as a key step in the enantioselective synthesis of propylisopropyl acetamide (PID), a potential antiepileptic drug []. Additionally, isopropyl triflate has been employed to alkylate the P=X (X=O, S) moiety in N-thiophosphorylated and N-phosphorylated iminophosphoranes, serving as model compounds for dendrimer synthesis [].

Q3: Are there any limitations or challenges associated with using isopropyl triflate?

A: While a powerful reagent, isopropyl triflate's high reactivity can sometimes be a double-edged sword. For example, when reacting with alcohols, the choice of base and solvent can significantly influence the reaction outcome. One study found that using sodium sulfate as a base led to the formation of a mixture of isomeric ethers when isopropyl triflate reacted with 2,2-dinitropropanol, while potassium carbonate provided cleaner reactions with primary alcohols [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)

![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)